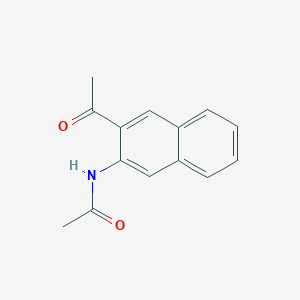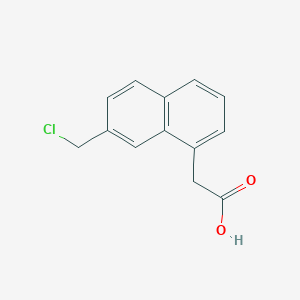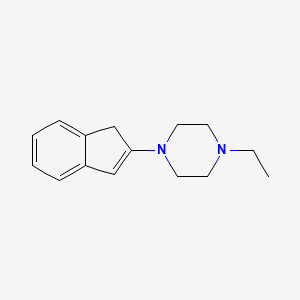
6-Methoxy-2-methyl-1-(propan-2-yl)-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the starting materials would include isopropyl-substituted phenylhydrazine and a suitable methoxy-substituted ketone or aldehyde.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. The use of metal catalysts, such as palladium or copper, can facilitate the formation of the indole ring under milder conditions and with higher efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications due to its biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activities. This interaction can lead to the inhibition or activation of specific pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile
- 1-Isopropyl-5-methoxy-2-methyl-1H-indole-3-carbonitrile
- 1-Isopropyl-6-methoxy-2-ethyl-1H-indole-3-carbonitrile
Uniqueness
1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl and methoxy groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Propiedades
Número CAS |
922184-65-4 |
|---|---|
Fórmula molecular |
C14H16N2O |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-1-propan-2-ylindole-3-carbonitrile |
InChI |
InChI=1S/C14H16N2O/c1-9(2)16-10(3)13(8-15)12-6-5-11(17-4)7-14(12)16/h5-7,9H,1-4H3 |
Clave InChI |
CLCQXLHKBRLARW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C(C)C)C=C(C=C2)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


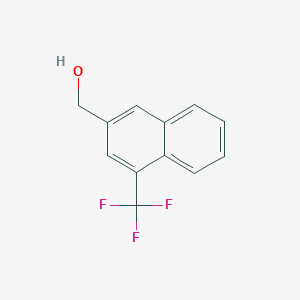

![6-Chloro-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11879153.png)
![5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11879157.png)
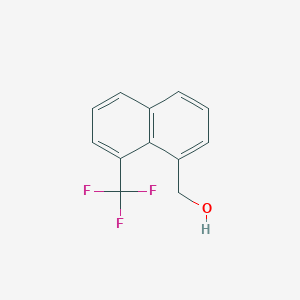
![N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11879168.png)

![6-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11879182.png)
![2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11879194.png)
![1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11879205.png)
